

safety data sheet (SDS) for 6-(4-Chlorophenoxy)hexan-1-amine

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Compound of Interest

Compound Name: 6-(4-Chlorophenoxy)hexan-1-amine

CAS No.: 200484-41-9

Cat. No.: B1341966

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Technical Guide & SDS: 6-(4-Chlorophenoxy)hexan-1-amine

Chemical Identity & Research Context

Compound Name: **6-(4-Chlorophenoxy)hexan-1-amine** CAS Number: 200484-41-9 Molecular Formula: $C_{12}H_{18}ClNO$ Molecular Weight: 227.73 g/mol Synonyms: 6-(4-Chlorophenoxy)hexylamine; 1-Hexanamine, 6-(4-chlorophenoxy)-[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Research Application: This compound acts as a hydrophobic linker in drug discovery. The chlorophenoxy moiety provides lipophilicity and metabolic stability (blocking para-oxidation), while the primary amine serves as a reactive handle for amide coupling or reductive amination. It is critical in the synthesis of PROTACs, connecting an E3 ligase ligand to a target protein ligand.

Hazard Identification (GHS Classification)

Rationale: As a primary alkyl amine with a lipophilic tail, this compound exhibits aggressive interaction with biological membranes (corrosivity) and potential environmental persistence (chlorinated aromatic).

| Hazard Class | Category | Hazard Statement |
|----------------------------|----------|--|
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage | 1 | H318: Causes serious eye damage.[11] |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed. |
| Aquatic Toxicity (Chronic) | 2 | H411: Toxic to aquatic life with long-lasting effects.[12] |

Signal Word:DANGER

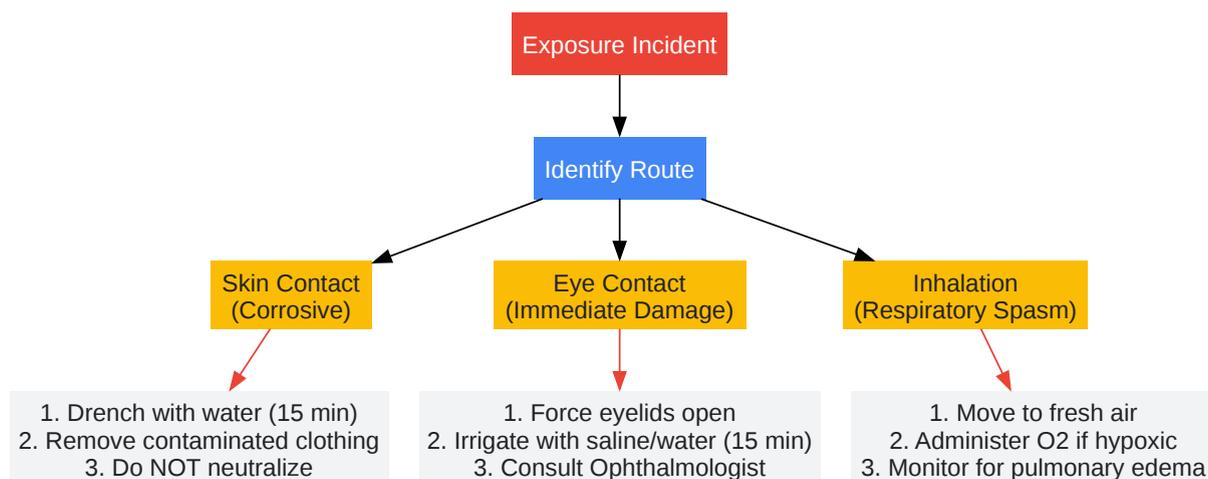
Physicochemical Properties (Experimental & Predicted)

| Property | Value / Prediction | Causality / Note |
|----------------------|-------------------------------------|---|
| Physical State | Viscous Liquid or Low-melting Solid | Long alkyl chain disrupts crystal packing; amine H-bonding increases viscosity. |
| Boiling Point | ~330°C (Predicted) | High BP due to intermolecular H-bonding (amine) and pi-stacking (phenyl). |
| pKa (Conjugate Acid) | ~10.5 | Typical for primary alkyl amines; highly basic. |
| LogP | ~3.8 | Lipophilic chlorophenoxy group drives membrane permeability. |
| Solubility | DMSO, DCM, Methanol | Poor water solubility (requires acidification to form salt). |

Emergency Response Protocols (Self-Validating)

Core Principle: The primary amine functionality rapidly saponifies skin lipids. Immediate dilution is the only effective countermeasure. Neutralization (e.g., with vinegar) is contraindicated as the exothermic reaction exacerbates tissue damage.

Visual Workflow: Emergency Decision Tree



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Caption: Decision tree for acute exposure to **6-(4-Chlorophenoxy)hexan-1-amine**, prioritizing dilution over neutralization.

Safe Handling & Engineering Controls

The Carbon Dioxide Trap: Primary amines react with atmospheric CO₂ to form carbamates (white crusts). This alters stoichiometry in sensitive coupling reactions.

- Protocol: Handle exclusively under inert atmosphere (Nitrogen/Argon).
- Storage: Store at 2-8°C in amber vials with Teflon-lined caps.

Glove Permeation Logic:

- Latex: UNSAFE. Amines degrade latex proteins rapidly.
- Nitrile (0.11 mm): Safe for splash protection only.

- Laminate (Silver Shield): Required for prolonged handling or spill cleanup.

Visual Workflow: Synthesis & Handling



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Caption: Operational workflow to prevent carbamate formation and ensure stoichiometric accuracy.

Stability & Reactivity

- Incompatible Materials:
 - Strong Oxidizers: Risk of N-oxidation or fire.
 - Acid Chlorides/Anhydrides: Exothermic acylation (unless intended).
 - Carbon Dioxide: Forms carbamate salts (reversible but troublesome).
- Decomposition Products:
 - Hydrogen Chloride (HCl), Nitrogen Oxides (NO_x), Carbon Monoxide (CO).

Ecological Impact (Ecotoxicology)

The 4-chlorophenoxy moiety renders this compound environmentally persistent.

- Bioaccumulation: High LogP (~3.8) suggests potential for bioaccumulation in aquatic organisms.
- Disposal: Do not release to drains. Collect as halogenated organic waste. Incineration must be performed with scrubbers to capture HCl gas.

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